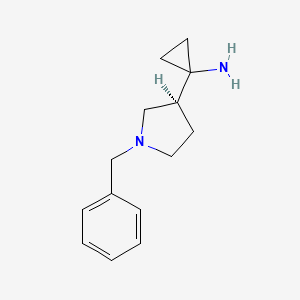

(S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine

Description

(S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine is a chiral amine derivative featuring a cyclopropane ring fused to a pyrrolidine scaffold substituted with a benzyl group. Its stereochemistry at the pyrrolidine C3 position (S-configuration) distinguishes it from its enantiomer, (R)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine. The compound’s rigid cyclopropane ring and benzyl substituent confer unique conformational constraints, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C14H20N2 |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

1-[(3S)-1-benzylpyrrolidin-3-yl]cyclopropan-1-amine |

InChI |

InChI=1S/C14H20N2/c15-14(7-8-14)13-6-9-16(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2/t13-/m0/s1 |

InChI Key |

CVIWGPQILYTQHX-ZDUSSCGKSA-N |

Isomeric SMILES |

C1CN(C[C@H]1C2(CC2)N)CC3=CC=CC=C3 |

Canonical SMILES |

C1CN(CC1C2(CC2)N)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

Cyclopropanation: The cyclopropane ring can be formed through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Pharmaceutical Development

(S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine serves as a lead compound or intermediate in the synthesis of various pharmaceuticals. Its structural complexity allows for modifications that can enhance biological activity and selectivity towards specific targets. The compound's synthesis typically involves multiple steps, ensuring high stereoselectivity and yield, which are crucial for producing derivatives with improved pharmacological profiles.

Key Pharmaceutical Applications:

- Lead Compound : Used in the development of drugs targeting neurotransmitter systems.

- Intermediate : Acts as a precursor in synthesizing more complex molecules with potential therapeutic effects.

Research indicates that this compound interacts with various neurotransmitter receptors. Its binding affinity and activity have been studied extensively, revealing its potential in modulating neurotransmission and influencing emotional behavior .

Potential Biological Effects:

- Neurotransmitter Modulation : Preliminary studies suggest it may affect serotonin and dopamine systems.

- Therapeutic Implications : Potential use in treating mood disorders or other neuropsychiatric conditions.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. SAR studies focus on how variations in its structure influence biological activity, leading to the identification of more potent derivatives.

Table 1: Structure-Activity Relationship Analysis

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-N-Benzyl-3-hydroxypyrrolidine | Pyrrolidine with hydroxyl group | Potentially enhanced solubility |

| 1-(2-Methylbenzyl)pyrrolidin-3-amine | Methyl substitution on benzene | Altered receptor selectivity |

| (R)-1-(4-Fluorobenzyl)pyrrolidin-3-amine | Fluorine substitution | Increased metabolic stability |

These compounds illustrate variations that affect their pharmacological profiles, highlighting the uniqueness of this compound regarding specific interactions and effects within biological systems.

Case Studies and Research Findings

Several studies have focused on the therapeutic applications of this compound:

Case Study 1: NAPE-PLD Inhibition

Research has identified derivatives similar to this compound as potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid signaling pathways. These inhibitors have shown promise in modulating levels of endocannabinoids, which are crucial for various physiological processes .

Case Study 2: Cancer Therapeutics

Patents have been filed for pharmaceutical compositions containing this compound aimed at treating cancers associated with BRCA mutations. The compound's ability to suppress PARP activity positions it as a potential candidate for combination therapies involving radiation and chemotherapy .

Mechanism of Action

The mechanism of action of (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine with structurally related compounds, focusing on stereochemistry, physicochemical properties, and hypothetical biological implications.

Table 1: Physicochemical Comparison

| Compound Name | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|---|---|

| This compound | 1 | 2 | 3 | ~244.3 | 2.1–2.5 |

| (R)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine | 1 | 2 | 3 | ~244.3 | 2.1–2.5 |

| 1-(Pyrrolidin-3-YL)cyclopropanamine | 1 | 2 | 2 | ~154.2 | 0.8–1.2 |

| N-Benzylpyrrolidine | 0 | 1 | 2 | ~175.3 | 2.3–2.7 |

Key Observations:

Stereochemical Effects :

- The (S)- and (R)-enantiomers share identical physicochemical properties (e.g., molecular weight, LogP) but may exhibit divergent biological activities. For instance, enantioselective binding to amine receptors (e.g., sigma-1 or serotonin transporters) is common in chiral amines, though specific data for this compound remains uncharacterized .

Role of the Cyclopropane Ring :

- The cyclopropane moiety in this compound reduces conformational flexibility compared to N-Benzylpyrrolidine (which lacks the cyclopropane). This rigidity could enhance target selectivity but may compromise solubility due to increased hydrophobicity (higher LogP vs. 1-(Pyrrolidin-3-YL)cyclopropanamine) .

Benzyl Substitution: The benzyl group contributes to higher LogP values (~2.1–2.5) compared to non-aromatic analogs (e.g., 1-(Pyrrolidin-3-YL)cyclopropanamine, LogP ~0.8–1.2).

In contrast, N-Benzylpyrrolidine’s two rotatable bonds may restrict conformational diversity .

Research Findings and Limitations

- Biological Data Gap: Existing literature lacks direct studies on this compound’s activity.

- Synthetic Accessibility : The synthesis of cyclopropane-containing amines often involves [2+1] cycloaddition or ring-opening reactions, but yields and enantiomeric purity for this specific compound remain unreported.

Biological Activity

(S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems. Its unique structural features, including a cyclopropane ring and a pyrrolidine moiety, contribute to its distinctive chemical properties and biological interactions.

Chemical Structure

The compound can be represented structurally as follows:

This structure includes:

- A benzyl group which enhances lipophilicity.

- A pyrrolidine ring that may influence receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly related to neurotransmitter modulation. Preliminary studies suggest its involvement in the following areas:

- Neurotransmitter Systems : It may interact with dopamine and serotonin receptors, influencing mood and behavior.

- Receptor Binding Affinity : Studies have shown promising binding affinities at various receptors, indicating potential therapeutic applications.

The proposed mechanism of action involves:

- Binding to specific neurotransmitter receptors.

- Modulating neurotransmitter release and reuptake processes.

This mechanism is crucial for understanding its potential therapeutic effects in psychiatric disorders.

Case Studies and Experimental Data

Several studies have explored the pharmacological profile of this compound. Key findings include:

- Neuroleptic Activity : In a study evaluating similar compounds, it was found that derivatives of benzamides with pyrrolidine structures exhibited significant neuroleptic effects. For instance, a compound structurally related to this compound demonstrated enhanced activity compared to traditional neuroleptics like haloperidol .

- In Vitro Assays : High-throughput screening assays have been employed to assess the inhibitory potency of related compounds on various enzymes involved in neurotransmitter metabolism. The results indicated that modifications at the pyrrolidine position could significantly enhance activity .

- Pharmacokinetic Studies : The compound's lipophilicity suggests good absorption characteristics, which is essential for oral bioavailability. Studies indicate favorable pharmacokinetic profiles, with potential for central nervous system penetration .

Comparative Analysis

A comparative analysis of this compound with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structural Features | Unique Properties | Biological Activity |

|---|---|---|---|

| (S)-N-Benzyl-3-hydroxypyrrolidine | Hydroxyl group on pyrrolidine | Enhanced solubility | Moderate receptor affinity |

| 1-(2-Methylbenzyl)pyrrolidin-3-amine | Methyl substitution on benzene | Altered receptor selectivity | Variable activity |

| (R)-1-(4-Fluorobenzyl)pyrrolidin-3-amine | Fluorine substitution | Increased metabolic stability | High receptor affinity |

This table illustrates how variations in structure can affect pharmacological profiles, highlighting the unique interactions of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.